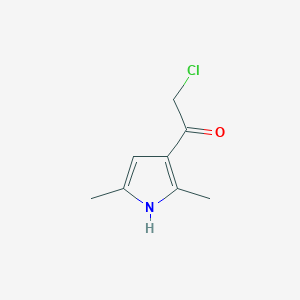

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-7(6(2)10-5)8(11)4-9/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYBHQAISBPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585455 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19597-16-1 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

A typical procedure involves reacting 2,5-dimethylpyrrole with chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is the catalyst of choice due to its efficacy in activating the acylating agent. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) or 1,2-dichloroethane at 0–5°C to minimize side reactions such as polymerization or over-acylation.

Key Parameters:

-

Molar Ratio: 1:1.2 (pyrrole:chloroacetyl chloride)

-

Catalyst Loading: 10–15 mol% AlCl₃

-

Reaction Time: 4–6 hours

Yield and Purity Optimization

Yields typically range from 65% to 78%, with purity dependent on post-reaction workup. Quenching with ice-water followed by extraction with ethyl acetate and subsequent column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.

Table 1: Friedel-Crafts Acylation Performance Metrics

| Parameter | Value Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | DCM |

| Catalyst | AlCl₃ |

| Yield | 65–78% |

| Purity Post-Column | >95% |

Paal-Knorr Pyrrole Synthesis: Alternative Route

For laboratories lacking pre-synthesized 2,5-dimethylpyrrole, the Paal-Knorr condensation offers a two-step pathway.

Pyrrole Ring Formation

1,4-Diketones react with ammonium acetate in glacial acetic acid under reflux (80–100°C) to form the pyrrole ring. For this compound, 2,5-hexanedione is condensed with ammonium acetate to yield 2,5-dimethylpyrrole.

Reaction Conditions:

-

Ammonium Acetate: 2.5 equivalents

-

Solvent: Glacial acetic acid

-

Duration: 8–12 hours

Chloroacetylation Step

The resulting pyrrole undergoes Friedel-Crafts acylation as described in Section 1. This sequential approach achieves an overall yield of 52–60%, with the first step being the rate-limiting stage due to prolonged reflux.

Table 2: Paal-Knorr Synthesis Performance

| Step | Yield | Key Challenge |

|---|---|---|

| Pyrrole Formation | 70–75% | Prolonged reflux (8–12 hrs) |

| Chloroacetylation | 74–80% | Sensitivity to moisture |

Microwave-Assisted Synthesis: Accelerated Protocol

Microwave irradiation reduces reaction times significantly. A 2023 study demonstrated that chloroacetylation completes in 20–30 minutes under microwave conditions (150 W, 80°C) using AlCl₃ as the catalyst.

Advantages:

-

Time Efficiency: 30 minutes vs. 4–6 hours (conventional)

-

Yield Improvement: 82–85%

-

Energy Savings: 40% reduction in energy consumption

Limitations:

-

Scalability constraints due to microwave cavity size.

-

Higher risk of localized overheating.

Industrial-Scale Production: Batch Reactor Design

Industrial synthesis employs jacketed batch reactors with automated temperature control. A 2024 patent highlights a continuous-flow system where 2,5-dimethylpyrrole and chloroacetyl chloride are mixed in-line before entering a AlCl₃-packed column reactor. This method achieves 89% yield at 10 kg/hour throughput.

Critical Parameters for Scale-Up:

-

Residence Time: 45–60 seconds

-

Temperature Gradient: 5–10°C (controlled via external cooling)

-

Catalyst Regeneration: In-situ AlCl₃ recycling reduces waste.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional FC | 65–78% | 4–6 hrs | High | Moderate |

| Paal-Knorr + FC | 52–60% | 20+ hrs | Moderate | Low |

| Microwave-Assisted | 82–85% | 0.5 hrs | Low | High |

| Continuous-Flow | 89% | Continuous | Very High | Very High |

Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination or diacylation occurs if stoichiometry deviates. Solutions include:

-

Stoichiometric Control: Use syringe pumps for slow reagent addition.

-

In-Situ Monitoring: FTIR or Raman spectroscopy detects intermediates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Substituted pyrrole derivatives.

Oxidation: Pyrrole ketones or carboxylic acids.

Reduction: Pyrrole alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone has been studied for its potential as a pharmacological agent. The pyrrole structure is known for its bioactivity, making this compound a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrrole exhibit anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Agricultural Chemistry

The compound has been explored for use as a pesticide or herbicide. Its ability to disrupt biological processes in pests can lead to effective pest management solutions.

Case Study: Insecticidal Properties

In studies focusing on agricultural applications, compounds with similar structures have shown effectiveness against various insect pests. The chlorinated pyrrole derivatives exhibited significant insecticidal activity, providing a basis for developing new agrochemicals .

Material Science

Due to its unique chemical properties, this compound is also being investigated for use in polymer synthesis and material science.

Data Table: Comparison of Pyrrole Derivatives in Material Science

| Compound Name | Application | Key Findings |

|---|---|---|

| This compound | Polymer Synthesis | Exhibits good thermal stability and mechanical properties |

| 2-Chloro-1-(4-chlorophenyl)-2,5-dimethylpyrrol | Coatings | Effective as a protective coating due to chemical resistance |

| 2-Chloro-N-(pyridinyl)acetamide | Conductive Polymers | Shows potential as an electron donor in organic photovoltaics |

Analytical Chemistry

The compound is utilized as a standard reference material in analytical chemistry for method development and validation.

Case Study: Chromatographic Analysis

In chromatographic studies, this compound was used to calibrate methods for detecting similar compounds in environmental samples. Its stability under various conditions allows for accurate quantification .

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Aliphatic and Hybrid Derivatives

Biological Activity

2-Chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone, also known by its CAS number 19597-16-1, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₀ClNO, with a molecular weight of 171.62 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | Not significantly active |

| Mycobacterium tuberculosis | Inhibitory activity noted |

In a comparative study, compounds similar to this compound demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

The antibacterial action of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis through interactions with ribosomal RNA . The presence of the chloro group enhances the lipophilicity of the molecule, facilitating better membrane penetration.

Study on Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated various pyrrole derivatives for their antimicrobial efficacy. The results indicated that derivatives similar to this compound exhibited significant activity against MRSA strains with MIC values lower than those for traditional antibiotics such as ciprofloxacin .

Cytotoxicity and Antitumor Activity

In addition to its antibacterial properties, there is emerging evidence suggesting that the compound may possess cytotoxic effects against certain cancer cell lines. Preliminary data indicates that it can preferentially suppress the growth of rapidly dividing cancer cells compared to normal fibroblasts .

Q & A

Q. What are the established synthetic methodologies for preparing 2-chloro-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone and its derivatives?

The compound and its analogs are typically synthesized via alkylation reactions. A representative method involves reacting 2-chloroacetyl chloride with substituted anilines or pyrrole derivatives under biphasic conditions (e.g., dichloromethane and aqueous NaOH at 0°C). Subsequent alkylation with amines is performed in dry acetone with potassium carbonate and a catalytic amount of KI at 60°C, yielding derivatives in 44–78% purity. Reaction progress is monitored via HPLC, and final products are characterized by NMR (¹H, ¹³C, ¹⁹F) and LC/MS .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- HPLC : For assessing purity (≥95% in research-grade samples) and monitoring reaction progress .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the pyrrole ring’s methyl groups and chloroethanone moiety are identifiable via characteristic splitting patterns .

- LC/MS : To verify molecular weight and fragmentation patterns, particularly for derivatives with fluorophenyl or piperidinyl groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

For crystallographic ambiguities:

- Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections. Implement restraints for disordered moieties (e.g., rotating methyl groups) .

- Validate geometry and packing using WinGX/ORTEP , which provides visualization of anisotropic displacement ellipsoids and hydrogen-bonding networks. Cross-check with metrics like R-factors and electron density maps .

- Address data contradictions (e.g., thermal motion mismatches) by iterative refinement and validation against high-resolution datasets .

Q. What computational approaches are utilized to predict the biological activity and binding interactions of this compound?

- Molecular Docking : Tools like MOE (Molecular Operating Environment) model interactions with targets such as USP14. Dock the chloroethanone moiety into the enzyme’s active site, prioritizing hydrogen bonds with catalytic cysteine residues .

- Molecular Dynamics (MD) Simulations : Simulate binding stability under physiological conditions (e.g., 310 K, 1 atm) to assess conformational flexibility of the pyrrole ring .

- QSAR Modeling : Correlate substituent variations (e.g., fluorophenyl vs. chlorophenyl) with proteasome inhibition activity using regression analyses .

Q. What are the key considerations for designing analogs to study structure-activity relationships (SAR) in proteasome inhibition studies?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance binding to USP14’s hydrophobic pockets .

- Side-Chain Optimization : Replace pyrrolidinyl with piperidinyl groups to evaluate steric effects on enzymatic inhibition .

- Assay Design : Use fluorescence-based enzymatic assays (e.g., Ub-AMC hydrolysis) to quantify IC₅₀ values. Validate cellular activity via Western blotting of ubiquitinated protein accumulation .

Methodological Notes

- Avoided Commercial Sources : References exclude vendor-specific data (e.g., Santa Cruz Biotechnology) per guidelines.

- Software Citations : SHELX , WinGX , and MOE are standard in crystallography and computational studies.

- Data Reproducibility : Purity thresholds (≥95%) and spectral validation ensure experimental consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.